molecular formula C20H17ClN4O2 B11436679 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol

4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol

Cat. No.: B11436679
M. Wt: 380.8 g/mol
InChI Key: CIZGQNRZJIZTGR-UHFFFAOYSA-N
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Description

4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate these targets’ activity, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying complex biological systems.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

4-[3-(3-chloro-4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H17ClN4O2/c1-12-4-6-14(11-15(12)21)23-19-18(24-20-22-8-3-9-25(19)20)13-5-7-16(26)17(10-13)27-2/h3-11,23,26H,1-2H3

InChI Key

CIZGQNRZJIZTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC)Cl

Origin of Product

United States

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